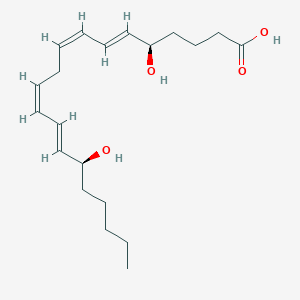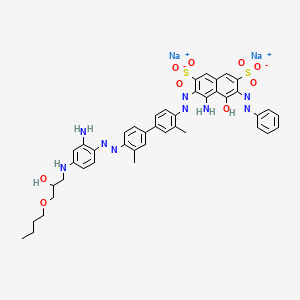![molecular formula C36H48N2O10 B1167916 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxypheny CAS No. 111188-70-6](/img/new.no-structure.jpg)
1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxypheny
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxypheny] is an intriguing heterocyclic compound characterized by a benzothiazepine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Benzothiazepin-4(5H)-one typically involves a multi-step process. One common method includes the condensation of 2-aminobenzenethiol with a β-keto ester, followed by cyclization and subsequent functional group transformations to introduce the acetyloxy and dimethylaminoethyl moieties. Reaction conditions often involve the use of acid or base catalysts, varying temperatures, and solvent systems optimized for each step.
Industrial Production Methods
While laboratory-scale synthesis focuses on purity and yield optimization, industrial production prioritizes scalability, cost-effectiveness, and environmental considerations. Industrial methods may utilize continuous flow reactors, green chemistry principles, and alternative energy sources to enhance the efficiency and sustainability of the synthesis process.
化学反応の分析
Types of Reactions
1,5-Benzothiazepin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, often facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of hydrogen atoms or functional groups with other atoms or groups, using reagents such as halogens, acids, or organometallic compounds.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), acids (HCl, H₂SO₄)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
科学的研究の応用
1,5-Benzothiazepin-4(5H)-one is explored in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Evaluated for its pharmacological properties, including its potential as an anti-inflammatory, antiviral, or anticancer agent.
Industry: Employed in the formulation of specialty chemicals, including dyes, pigments, and polymer additives.
作用機序
The mechanism of action of 1,5-Benzothiazepin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways. This interaction often leads to modulation of cellular activities, such as inhibition of enzyme function or alteration of signal transduction pathways. Detailed studies of its binding affinities, conformational changes, and downstream effects are crucial for understanding its full potential.
類似化合物との比較
Similar Compounds
1,5-Benzothiazepine
1,5-Benzodiazepine
1,5-Benzoxazepine
Uniqueness
Compared to similar compounds, 1,5-Benzothiazepin-4(5H)-one stands out due to its unique combination of functional groups, which confer distinct physicochemical properties and biological activities. Its acetyloxy and dimethylaminoethyl groups enhance its solubility, reactivity, and potential for selective interactions with biological targets.
Crafting detailed articles about specific compounds definitely requires precision. If there's more to delve into, just say the word!
特性
CAS番号 |
111188-70-6 |
|---|---|
分子式 |
C36H48N2O10 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis[N-methyl(perfluorobutyl)sulfonamidoethyl]phosphoric acid](/img/structure/B1167842.png)

